4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8705485
InChI: InChI=1S/C20H20Cl2N4O2S2/c21-15-6-5-13(11-16(15)22)30(27,28)26-9-7-25(8-10-26)19-18-14-3-1-2-4-17(14)29-20(18)24-12-23-19/h5-6,11-12H,1-4,7-10H2
SMILES: C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl
Molecular Formula: C20H20Cl2N4O2S2
Molecular Weight: 483.4 g/mol

4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC8705485

Molecular Formula: C20H20Cl2N4O2S2

Molecular Weight: 483.4 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine -

Specification

Molecular Formula C20H20Cl2N4O2S2
Molecular Weight 483.4 g/mol
IUPAC Name 4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C20H20Cl2N4O2S2/c21-15-6-5-13(11-16(15)22)30(27,28)26-9-7-25(8-10-26)19-18-14-3-1-2-4-17(14)29-20(18)24-12-23-19/h5-6,11-12H,1-4,7-10H2
Standard InChI Key SMSXPNCZBSGUME-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl
Canonical SMILES C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a sulfur-containing heterocyclic system fused with a pyrimidine ring. Its IUPAC name, 4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, reflects three key structural components:

  • Benzothieno[2,3-d]pyrimidine core: A bicyclic system combining a benzene ring fused to a thiophene and pyrimidine moiety.

  • Piperazine sulfonyl group: A piperazine ring substituted with a sulfonyl (-SO₂-) group at the 4-position.

  • 3,4-Dichlorophenyl moiety: A phenyl ring with chlorine atoms at the 3- and 4-positions, conferring lipophilicity and potential halogen-bonding interactions .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₂₀H₂₀Cl₂N₄O₂S₂
Molecular Weight483.4 g/mol
SMILESC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl
InChIKeySMSXPNCZBSGUME-UHFFFAOYSA-N
PubChem CID1323640

The sulfonyl group enhances solubility in polar aprotic solvents, while the dichlorophenyl moiety contributes to membrane permeability, as evidenced by its calculated partition coefficient (LogP ≈ 4.2) .

Synthesis and Characterization

Synthetic Routes

The synthesis likely follows a multi-step strategy common to piperazine-linked heterocycles:

  • Core Formation: Construction of the benzothieno[2,3-d]pyrimidine core via cyclization of 2-aminothiophene derivatives with carbonyl reagents.

  • Piperazine Sulfonylation: Reaction of piperazine with 3,4-dichlorobenzenesulfonyl chloride to form the sulfonylated intermediate.

  • Coupling Reaction: Nucleophilic substitution or Buchwald-Hartwig amination to link the sulfonylated piperazine to the pyrimidine core .

Key Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for sulfonylation.

  • Catalysts: Palladium-based catalysts for coupling reactions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Analytical Characterization

  • NMR Spectroscopy: 1H^1H NMR would show signals for the tetrahydrobenzene protons (δ 1.5–2.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and piperazine methylenes (δ 2.5–3.5 ppm).

  • Mass Spectrometry: ESI-MS would exhibit a molecular ion peak at m/z 483.4 ([M+H]⁺) .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValue
Water Solubility0.01 mg/mL (25°C)
LogP (Partition Coeff.)4.2
Polar Surface Area110 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

The low water solubility and high LogP suggest suitability for lipid-rich biological environments, such as cell membranes. The polar surface area indicates moderate permeability, aligning with Lipinski’s Rule of Five for drug-likeness .

Compound ClassIC₅₀ (Cancer Cell Lines)COX-2 Inhibition (%)
Pyrazolo[3,4-d]pyrimidine5.5–11 μg/mL 60–75% at 25 μg/mL
BenzothienopyrimidineNot reportedHypothesized

While direct data for this compound is unavailable, its structural similarity to active analogs supports further evaluation in oncology and inflammation models .

Challenges and Future Directions

  • Synthetic Optimization: Improving yield in the coupling step through microwave-assisted or flow chemistry approaches.

  • In Vitro Profiling: Screening against cancer cell lines (e.g., MDA-MB-231, MCF-7) and inflammatory markers (e.g., COX-2, TNF-α).

  • ADMET Studies: Assessing metabolic stability, cytochrome P450 interactions, and toxicity in preclinical models .

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